7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O/c1-2-33-23-14-12-22(13-15-23)32-17-24(20-6-4-3-5-7-20)25-26(30-18-31-27(25)32)29-16-19-8-10-21(28)11-9-19/h3-15,17-18H,2,16H2,1H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQLOOESYFBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the ethoxyphenyl, fluorobenzyl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Amination Reactions
The 4-position of the pyrrolo[2,3-d]pyrimidine scaffold undergoes nucleophilic aromatic substitution (NAS) with amines. For example:
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Reaction with Aniline Derivatives :
Hydrochloric acid (HCl) catalyzes the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates with substituted anilines in ethanol or water. This generates the 4-amine derivatives with yields up to 94% under optimized conditions .
| Entry | Aniline Derivative | Catalyst (equiv HCl) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Fluoroaniline | 0.1 | EtOH | 6 | 92 |
| 2 | 4-Methoxyaniline | 0.1 | H2O | 3 | 94 |
| 3 | 3-Chloroaniline | 0.2 | EtOH | 6 | 81 |
Key Observations :
-
Electron-rich anilines (e.g., 4-methoxy) react faster due to enhanced nucleophilicity .
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Steric hindrance (e.g., 2,6-diisopropyl substituents) reduces reactivity .
Suzuki-Miyaura Coupling
The 5- and 7-positions participate in palladium-catalyzed cross-coupling reactions:
-
Iodinated Intermediate Formation :
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is synthesized via iodination of the core structure . -
Coupling with Boronic Acids :
The iodinated intermediate reacts with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O) to introduce substituents at the 6-position .
Example Reaction :
Etherification at the 7-Position
The 4-ethoxyphenyl group at the 7-position is introduced via alkylation:
-
Reaction Conditions :
Treatment with 4-ethoxyphenyl iodide in the presence of NaH/DMF facilitates substitution .
Fluorobenzylamine Conjugation
The N-(4-fluorobenzyl) group is attached via reductive amination:
-
Protocol :
Condensation of 4-fluorobenzaldehyde with the amine intermediate, followed by reduction using NaBH4 .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis :
The ethoxy group undergoes hydrolysis to a hydroxyl group under strong acidic conditions (e.g., HCl, 80°C) . -
Basic Conditions :
The pyrrolo[2,3-d]pyrimidine core remains stable in mild bases (pH < 10) but degrades at higher pH due to ring-opening .
Industrial and Pharmacological Relevance
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Kinase Inhibition : Derivatives show nanomolar activity against RET and NIK kinases, critical in cancer therapeutics .
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Structure-Activity Relationship (SAR) :
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for optimizing pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Overview
7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its unique molecular structure, which features a pyrrolo[2,3-d]pyrimidine core with various aromatic substitutions, positions it as a promising candidate in medicinal chemistry. This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor.
Biological Applications
Research has indicated several potential applications for this compound in scientific and medical fields:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be leveraged in drug development for various diseases where enzyme modulation is beneficial.
- Anticancer Activity : Preliminary studies suggest that compounds within the pyrrolo[2,3-d]pyrimidine class may exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways.
- Antimicrobial Properties : The structural characteristics of this compound may allow it to interact with microbial targets, potentially leading to new antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential uses of related compounds:
- A study published in Molecules evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their biological activity and found that modifications to the aromatic substituents significantly influenced their inhibitory effects on specific enzymes .
- Another investigation focused on the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell lines effectively, suggesting a pathway for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Position 7 Substituents
The 4-ethoxyphenyl group distinguishes the target compound from analogs with alternative aryl or alkyl substituents:
Position 5 Substituents
The phenyl group at position 5 is conserved in many analogs, but substitutions vary:
N4-Substituents
The 4-fluorobenzyl group at N4 is compared to other aryl and alkylamine derivatives:
Biological Activity
The compound 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C32H31N5O3 |
| Molecular Weight | 533.6 g/mol |
| IUPAC Name | 1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
| InChI Key | IMFCOTHFIUTNFR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, influencing pathways related to cell proliferation, apoptosis, and immune response. Notably, compounds in this class have been shown to inhibit protein kinases such as Janus Kinase 3 (JAK3), which play critical roles in various immunological disorders and cancers .
Anticancer Activity
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives with similar structures can inhibit tumor growth in vitro and in vivo models .
Antitubercular Activity
One study highlighted the antitubercular properties of pyrrolo[2,3-d]pyrimidine derivatives. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) value of 0.488 µM against Mycobacterium tuberculosis, indicating strong potential for developing new treatments for tuberculosis . The structural modifications at the phenyl ring significantly influenced the antitubercular activity, with specific substitutions enhancing efficacy.
Antiviral and Antimicrobial Properties
The compound has also been investigated for its antiviral and antimicrobial activities. Similar derivatives have demonstrated effectiveness against various viral strains and bacterial pathogens. The mechanism often involves disruption of viral replication or inhibition of bacterial cell wall synthesis .
Case Studies
- Antitubercular Study : In a study assessing various pyrrolo[2,3-d]pyrimidine derivatives, it was found that structural modifications at the C-4 position significantly impacted their efficacy against Mycobacterium tuberculosis. The study noted that compounds with larger substituents on the phenyl ring exhibited enhanced activity .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that certain derivatives could reduce viability by over 70% at concentrations below 10 µM. These findings suggest strong potential for further development as anticancer agents .
Q & A
Q. What are the established synthetic routes for 7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions starting with a pyrrolo[2,3-d]pyrimidine core. A common approach includes:
- Chlorination : Preparation of a 4-chloro intermediate (e.g., 4-chloro-6-(substituted-phenyl)-7H-pyrrolo[2,3-d]pyrimidine) via chlorination of a hydroxyl precursor using POCl₃ or similar reagents .
- Amine Substitution : Reacting the chlorinated intermediate with 4-fluorobenzylamine under nucleophilic aromatic substitution (SNAr) conditions. Optimized conditions may involve high-temperature reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
- Functionalization : Introducing the 4-ethoxyphenyl and phenyl groups via Suzuki-Miyaura coupling or direct alkylation, depending on the substitution pattern .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, the 4-fluorobenzyl group’s aromatic protons appear as distinct doublets (J = 8–9 Hz) in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. A typical HRMS (EI/ESI) would show the molecular ion peak matching the calculated mass (e.g., ~450–460 g/mol) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding conformational stability .
Q. What preliminary biological activities are reported for this compound?
Analogous pyrrolo[2,3-d]pyrimidines exhibit dual antitubulin and antiangiogenic activity. Mechanistically, they inhibit tubulin polymerization (IC₅₀ ~1–5 µM) and disrupt endothelial cell migration in preclinical models . While direct data for this compound is limited, substituents like the 4-fluorobenzyl group are known to enhance target affinity by optimizing hydrophobic interactions with tubulin’s colchicine-binding site .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and biological activity of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal reaction conditions (solvent, catalyst) and minimize byproducts .
- Docking Studies : Molecular docking against tubulin (PDB: 1SA0) identifies critical interactions (e.g., hydrogen bonds with β-tubulin’s Thr179) to guide SAR. Substituents like the 4-ethoxyphenyl group may enhance π-π stacking with Tyr224 .
- MD Simulations : Assess conformational stability in physiological conditions, particularly the flexibility of the N-(4-fluorobenzyl) group .
Q. How do structural modifications (e.g., substituent changes) impact antitumor efficacy?
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group increases lipophilicity (logP), improving membrane permeability compared to methoxy analogs. This correlates with higher in vivo efficacy in xenograft models .
- Fluorobenzyl Position : Meta/para fluorine substitution alters electronic effects, influencing tubulin binding. Para-fluorine (as in this compound) enhances dipole interactions, while meta-substitution reduces potency by 30–50% .
- Pyrrolo-Pyrimidine Core : Expanding the core to thieno[2,3-d]pyrimidine reduces activity, highlighting the importance of the pyrrole nitrogen for hydrogen bonding .
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
- Assay Standardization : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and normalize to reference drugs (e.g., paclitaxel for tubulin inhibition) .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Metabolic Stability Testing : Evaluate liver microsome stability (e.g., human CYP3A4 metabolism) to distinguish intrinsic vs. pharmacokinetic-driven efficacy gaps .
Q. What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm tubulin binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Immunofluorescence Microscopy : Visualize microtubule disruption (e.g., fragmented vs. polymerized tubulin) in treated vs. untreated cells .
- siRNA Knockdown : Correlate target protein reduction (e.g., βIII-tubulin) with compound sensitivity to confirm mechanism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
